Cas no 16749-41-0 (b-L-Idofuranose,5,6-dideoxy-5,6-epithio-1,2-O-(1-methylethylidene)-)

5,6-Dideoxy-5,6-epithio-1,2-O-(1-methylethylidene)-b-L-Idofuranose is a specialized carbohydrate derivative featuring a unique epithio bridge and an isopropylidene protecting group. The compound’s structural modifications, including the 5,6-dideoxy and epithio functionalities, enhance its utility in synthetic chemistry, particularly in the preparation of thio-sugar analogs and glycosylation studies. The isopropylidene group provides stability, facilitating selective reactions at other positions. This derivative serves as a valuable intermediate for pharmaceutical and biochemical research, enabling the synthesis of modified nucleosides, enzyme inhibitors, and other bioactive molecules. Its stereochemistry and functional groups make it suitable for probing carbohydrate-protein interactions and developing novel therapeutics.
b-L-Idofuranose,5,6-dideoxy-5,6-epithio-1,2-O-(1-methylethylidene)- structure
16749-41-0 structure
Product Name:b-L-Idofuranose,5,6-dideoxy-5,6-epithio-1,2-O-(1-methylethylidene)-
CAS No:16749-41-0
MF:C9H14O4S
MW:218.270061969757
CID:224518
PubChem ID:244424
Update Time:2025-06-12

b-L-Idofuranose,5,6-dideoxy-5,6-epithio-1,2-O-(1-methylethylidene)- Chemical and Physical Properties

Names and Identifiers

    • b-L-Idofuranose,5,6-dideoxy-5,6-epithio-1,2-O-(1-methylethylidene)-
    • AC1L7M65
    • NSC356480
    • DTXSID90937336
    • 16749-41-0
    • 5,6-anhydro-1,2-o-(1-methylethylidene)-5-thiohexofuranose
    • NSC55325
    • NSC-55325
    • Inchi: 1S/C9H14O4S/c1-9(2)12-7-5(10)6(4-3-14-4)11-8(7)13-9/h4-8,10H,3H2,1-2H3
    • InChI Key: ZBWORIXQRDHVRT-UHFFFAOYSA-N
    • SMILES: S1CC1C1C(C2C(OC(C)(C)O2)O1)O

Computed Properties

  • Exact Mass: 218.06132
  • Monoisotopic Mass: 218.06128010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 73.2Ų

Experimental Properties

  • PSA: 47.92
  • LogP: 0.33910

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Additional information on b-L-Idofuranose,5,6-dideoxy-5,6-epithio-1,2-O-(1-methylethylidene)-

Introduction to b-L-Idofuranose, 5,6-dideoxy-5,6-epithio-1,2-O-(1-methylethylidene) (CAS No. 16749-41-0)

b-L-Idofuranose, 5,6-dideoxy-5,6-epithio-1,2-O-(1-methylethylidene) (CAS No. 16749-41-0) is a specialized carbohydrate derivative that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features, which include a 5,6-dideoxy and 5,6-epithio functional group, as well as a 1,2-O-(1-methylethylidene) protecting group. These characteristics make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The b-L-idofuranose backbone is a five-carbon sugar that is less common in nature compared to its D-glucose or D-fructose counterparts. However, its rarity and unique properties have made it an attractive target for synthetic chemists and researchers working on the development of novel therapeutics. The 5,6-dideoxy modification removes the hydroxyl groups at the C-5 and C-6 positions, which can significantly alter the reactivity and biological activity of the molecule. The 5,6-epithio group introduces a sulfur-containing ring structure that can influence the conformational stability and reactivity of the sugar moiety.

The 1,2-O-(1-methylethylidene) protecting group is particularly noteworthy for its ability to stabilize the sugar structure during synthetic transformations. This protecting group is often used to prevent unwanted side reactions and to facilitate selective functionalization at other positions on the sugar molecule. The presence of this protecting group also allows for the controlled removal during later stages of synthesis, enabling precise manipulation of the final product.

Recent research has highlighted the potential applications of b-L-idofuranose derivatives in various areas of medicinal chemistry. For instance, studies have shown that compounds with similar structural features can exhibit potent antiviral and antitumor activities. One notable example is the use of b-L-idofuranose derivatives in the development of nucleoside analogs for treating viral infections such as HIV and hepatitis B. The unique stereochemistry and functional groups of these compounds can enhance their binding affinity to viral enzymes, thereby improving their therapeutic efficacy.

In addition to their antiviral properties, b-L-idofuranose derivatives have also been explored for their potential as anticancer agents. Research has demonstrated that certain derivatives can selectively inhibit cancer cell proliferation by targeting specific metabolic pathways or signaling cascades. The ability to fine-tune the structure of these compounds through synthetic modifications allows for the optimization of their pharmacological properties.

The synthesis of b-L-idofuranose, 5,6-dideoxy-5,6-epithio-1,2-O-(1-methylethylidene) typically involves a multi-step process that begins with the protection of the sugar backbone followed by selective deoxygenation and introduction of the epithio group. Advanced synthetic techniques such as transition metal-catalyzed reactions and chemoenzymatic approaches have been employed to achieve high yields and stereoselectivity in these transformations.

One recent study published in Journal of Organic Chemistry reported a novel synthetic route for preparing b-L-idofuranose derivatives with high efficiency and purity. The researchers utilized a palladium-catalyzed cross-coupling reaction to introduce the epithio group onto the sugar backbone. This method not only simplified the synthetic pathway but also allowed for easy scalability for industrial production.

The biological evaluation of b-L-idofuranose derivatives has also been an active area of research. In vitro assays have shown that these compounds can exhibit significant inhibitory effects on various cancer cell lines, including those resistant to conventional chemotherapy. Additionally, preliminary studies in animal models have demonstrated promising results in terms of safety and efficacy.

Despite these advancements, there are still challenges associated with the development of b-L-idofuranose derivatives as therapeutic agents. One major challenge is optimizing their pharmacokinetic properties to ensure adequate bioavailability and stability in vivo. Another challenge is minimizing potential side effects while maintaining therapeutic efficacy.

To address these challenges, ongoing research is focused on developing prodrug strategies and nanoparticle formulations that can enhance the delivery and targeting of b-L-idofuranose derivatives to specific tissues or cells. These approaches aim to improve their therapeutic index and reduce off-target effects.

In conclusion, b-L-idofuranose, 5,6-dideoxy-5,6-epithio-1,2-O-(1-methylethylidene) (CAS No. 16749-41-0) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features make it an attractive candidate for developing novel therapeutics with improved biological activity and pharmacological properties. As research in this area continues to advance, it is likely that we will see more innovative uses of this compound in both academic and industrial settings.

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